An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyridine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2,5-dimethylpyridine, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern offers a valuable scaffold for the synthesis of complex molecular architectures, making a thorough understanding of its characteristics essential for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties
4-Chloro-2,5-dimethylpyridine, identified by the CAS number 22282-80-0 , is a substituted pyridine derivative. Its structure features a pyridine ring chlorinated at the 4-position and methylated at the 2- and 5-positions. This arrangement of substituents significantly influences its reactivity and physical properties.
Below is a summary of its key identifiers and physicochemical properties:
| Property | Value | Source(s) |
| IUPAC Name | 4-Chloro-2,5-dimethylpyridine | N/A |
| CAS Number | 22282-80-0 | [1] |
| Molecular Formula | C₇H₈ClN | [2] |
| Molecular Weight | 141.60 g/mol | [2] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents like methylene chloride, acetone, and methanol.[3] | [3] |
| pKa (Predicted) | ~5.22 | [4] |
Synthesis of 4-Chloro-2,5-dimethylpyridine
The synthesis of 4-chloro-substituted pyridines can be achieved through various methods, often starting from the corresponding pyridine N-oxide or hydroxypyridine. A common and effective method for the chlorination of pyridines involves the use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
General Synthetic Workflow: Chlorination of 2,5-Lutidine-N-oxide
A plausible and widely utilized approach for the synthesis of 4-Chloro-2,5-dimethylpyridine involves the chlorination of the corresponding N-oxide, 2,5-dimethylpyridine-N-oxide (2,5-lutidine-N-oxide). This precursor can be prepared by the oxidation of 2,5-dimethylpyridine (2,5-lutidine).
Rationale behind the choice of N-oxide: The pyridine ring is generally deactivated towards electrophilic substitution. The formation of the N-oxide increases the electron density at the 4-position, making it more susceptible to electrophilic attack by the chlorinating agent. Subsequent deoxygenation leads to the desired chlorinated pyridine.
Exemplary Experimental Protocol: Chlorination using Phosphorus Oxychloride
This protocol is a generalized procedure based on common laboratory practices for the chlorination of pyridine N-oxides and should be adapted and optimized for specific experimental conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 2,5-dimethylpyridine-N-oxide (1.0 eq).
-
Addition of Chlorinating Agent: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at 0 °C (ice bath).
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-Chloro-2,5-dimethylpyridine.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 4-Chloro-2,5-dimethylpyridine is primarily dictated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the pyridine ring. This makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate.
The ability to perform regioselective nucleophilic substitution at the 4-position allows for the systematic exploration of the chemical space around the pyridine core, a fundamental strategy in structure-activity relationship (SAR) studies.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets are expected for the protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the chloro and methyl groups.
-
Methyl Protons: Two singlets are expected for the two methyl groups, likely in the range of δ 2.2-2.6 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbon atom attached to the chlorine (C4) would likely appear in the range of δ 140-150 ppm. The other aromatic carbons would resonate between δ 120-150 ppm.
-
Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region, typically between δ 15-25 ppm.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 141 and an M+2 peak at m/z 143 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2,5-dimethylpyridine.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust. * Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [3][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of in accordance with local, state, and federal regulations. [1] Hazard Statements (based on related compounds):
-
Harmful if swallowed. [3]* Causes skin irritation. [3]* Causes serious eye irritation. [3]* May cause respiratory irritation. [3]
Conclusion
4-Chloro-2,5-dimethylpyridine is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, centered around nucleophilic aromatic substitution at the 4-position, provides a reliable platform for the introduction of diverse functionalities. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such key heterocyclic intermediates will undoubtedly increase.
References
- Google Patents. A process for the preparation of omeprazol. EP0484265A1.
-
PubChem. 2,5-Dimethylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Chloro-2,6-dimethylpyridine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Chlorination process. US4205175A.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]
- Google Patents. Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.
-
Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]
-
SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available from: [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
-
European Patent Office. Method of side-chain chlorination of 2-chloro-methylpyridine. EP 0557967 A1. Available from: [Link]
-
Patent 0103553. Intermediates for the preparation of omeprazole. Available from: [Link]
-
SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available from: [Link]
-
PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. [Syntheses of methylpyridine derivatives. XXVI. Ring-closure reaction of 3-acylamido-4-chloro-2,6-lutidine with potassium amide in liquid ammonia]. Available from: [Link]
-
MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
PubChem. 2,5-Dimethylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Pyridine, 2,5-dimethyl-. NIST Chemistry WebBook. Available from: [Link]
-
Odinity. Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]
-
ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
NIST. 4-Chloro-2,4-dimethylhexane. NIST Chemistry WebBook. Available from: [Link]
-
PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine. Available from: [Link]
-
SpectraBase. 2,5-Lutidine - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). Available from: [Link]
-
MDPI. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Available from: [Link]
-
ResearchGate. Synthesis of 2,5-Diaryloxadiazinones. Available from: [Link]
-
ResearchGate. Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Available from: [Link]
